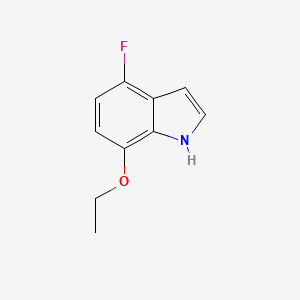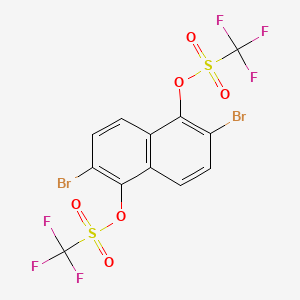
7-Ethoxy-4-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-4-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of an ethoxy group at the 7th position and a fluorine atom at the 4th position on the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry, pharmaceuticals, and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-fluoro-1H-indole typically involves the introduction of the ethoxy and fluoro substituents onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring undergoes substitution reactions with ethoxy and fluoro reagents under controlled conditions. For example, the reaction of 7-bromo-4-fluoroindole with sodium ethoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethoxy-4-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indoles .
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-4-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
7-Ethoxy-1H-indole: Lacks the fluoro substituent, which may result in different biological activities.
4-Fluoro-1H-indole: Lacks the ethoxy group, affecting its chemical reactivity and applications.
7-Methoxy-4-fluoro-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in properties.
Uniqueness: This combination of substituents may enhance its effectiveness in specific research and industrial contexts .
Eigenschaften
Molekularformel |
C10H10FNO |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
7-ethoxy-4-fluoro-1H-indole |
InChI |
InChI=1S/C10H10FNO/c1-2-13-9-4-3-8(11)7-5-6-12-10(7)9/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
BKNQBSLBEFXJRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C=C1)F)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)


![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)







